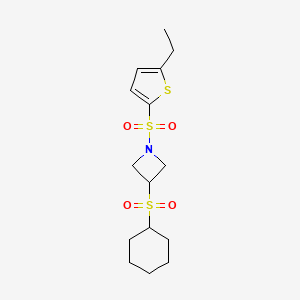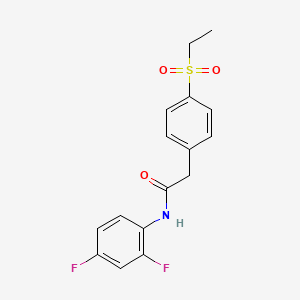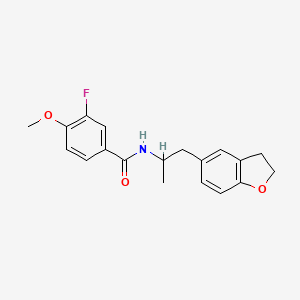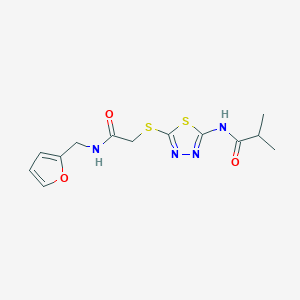
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine has a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine in lab experiments is its selective cytotoxicity towards cancer cells, which reduces the risk of damaging normal cells. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine. One direction is to investigate its potential as a drug candidate for the treatment of cancer. Another direction is to study its ability to modify the surface properties of materials for various applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.
Conclusion:
In conclusion, 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is a chemical compound that has potential applications in various fields. Its selective cytotoxicity towards cancer cells and ability to modify the surface properties of materials make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine involves the reaction of cyclohexylsulfonyl chloride with 5-ethylthiophene-2-sulfinylamine. The resulting product is then treated with sodium hydride to obtain the final compound. This method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been investigated for its anticancer activity and as a potential drug candidate for the treatment of cancer. In material science, it has been studied for its ability to modify the surface properties of materials. In chemical biology, it has been used as a probe to study protein-ligand interactions.
Eigenschaften
IUPAC Name |
3-cyclohexylsulfonyl-1-(5-ethylthiophen-2-yl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S3/c1-2-12-8-9-15(21-12)23(19,20)16-10-14(11-16)22(17,18)13-6-4-3-5-7-13/h8-9,13-14H,2-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADTLBZGDBOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)
![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)
![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)


![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)